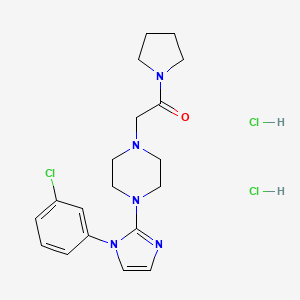
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C19H26Cl3N5O and its molecular weight is 446.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride, also known by its CAS number 1189984-43-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24Cl2N4O with a molecular weight of 431.4 g/mol. The structure features a piperazine ring substituted with an imidazole group and a chlorophenyl moiety, which are common motifs in many pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act as a modulator for certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The imidazole and piperazine rings enhance its ability to bind to specific receptors, potentially leading to therapeutic effects in neurological disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, studies have shown that imidazole derivatives can influence serotonin receptors, which are crucial in mood regulation.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. For example, compounds containing similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (Jurkat) cells. The mechanism involves inducing apoptosis through interactions with Bcl-2 family proteins, which are pivotal in regulating cell death.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on Jurkat cells, revealing an IC50 value lower than that of doxorubicin, indicating a promising anticancer profile .
- Neuropharmacological Assessment : In animal models, compounds with similar piperazine structures showed significant reductions in anxiety-like behavior in elevated plus maze tests. This suggests that the compound may possess anxiolytic effects through modulation of GABAergic transmission .
- Binding Affinity Studies : Molecular docking studies have indicated strong binding affinities to serotonin receptors (5-HT_1A and 5-HT_2A), supporting the hypothesis that this compound may be effective in treating mood disorders .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O.2ClH/c20-16-4-3-5-17(14-16)25-9-6-21-19(25)24-12-10-22(11-13-24)15-18(26)23-7-1-2-8-23;;/h3-6,9,14H,1-2,7-8,10-13,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGLJLTYLMTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














